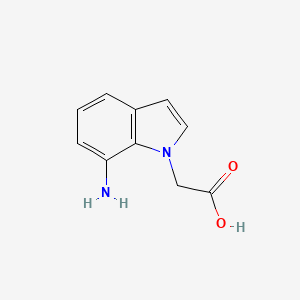

2-(7-Amino-1H-indol-1-yl)acetic acid

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole ring system, an aromatic heterocyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals. nih.govpcbiochemres.com Its structural rigidity, coupled with the ability of its nitrogen and carbon atoms to participate in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The indole nucleus is a key component in a multitude of bioactive compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin (indole-3-acetic acid). nih.govpcbiochemres.com

In medicinal chemistry, the indole scaffold is a recurring feature in drugs with a wide range of therapeutic applications. Its versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully incorporated the indole core into anticancer, anti-inflammatory, antimicrobial, and antiviral agents, highlighting its broad therapeutic potential. derpharmachemica.com The ability of the indole ring to mimic the side chain of tryptophan allows indole-containing molecules to interact with a variety of enzymes and receptors, further cementing its status as a "privileged scaffold" in drug discovery.

Overview of Indole-N1-Acetic Acid Derivatives in Research

Modification of the indole nitrogen at the N1 position with an acetic acid moiety gives rise to indole-N1-acetic acid derivatives, a class of compounds that has garnered considerable attention in academic research. This structural modification can significantly influence the biological activity of the parent indole. The introduction of the carboxylic acid group can enhance water solubility and provide an additional point for interaction with biological targets, often through hydrogen bonding or salt bridge formation.

Research into indole-N1-acetic acid derivatives has spanned various therapeutic areas. For instance, certain derivatives have been investigated for their anti-inflammatory properties. nih.gov The structure-activity relationship (SAR) studies of these derivatives often focus on the impact of substituents on both the indole ring and the acetic acid side chain. These studies are crucial for optimizing the potency and selectivity of these compounds for their intended biological targets.

Specific Research Focus on 2-(7-Amino-1H-indol-1-yl)acetic Acid and its Analogs

While extensive research exists on the broader classes of indole and indole-N1-acetic acid derivatives, specific academic literature detailing the synthesis, properties, and biological applications of this compound is not widely available in the public domain. However, the structural features of this particular molecule suggest potential areas of research interest.

The presence of an amino group at the 7-position of the indole ring is a key feature. Amino-substituted indoles are known to be valuable intermediates in the synthesis of more complex heterocyclic systems and have been explored for their own biological activities. The position of this amino group can influence the electronic properties of the indole ring and provide a handle for further chemical modification.

The combination of the 7-amino substituent and the N1-acetic acid side chain in this compound presents a unique scaffold that could be explored for various biological activities. For example, the amino group could serve as a key interaction point with a biological target, while the acetic acid moiety could enhance binding affinity and improve pharmacokinetic properties. Analogs of this compound, with modifications to the amino group, the indole ring, or the acetic acid side chain, could be synthesized to probe structure-activity relationships and identify compounds with optimized biological profiles.

Given the diverse biological roles of other substituted indole-acetic acid derivatives, it is plausible that this compound and its analogs could be investigated as potential modulators of various biological processes. Future research in this area would likely focus on the development of efficient synthetic routes to this compound and its derivatives, followed by screening for a range of biological activities, potentially in areas such as oncology, inflammation, or infectious diseases.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(7-aminoindol-1-yl)acetic acid |

InChI |

InChI=1S/C10H10N2O2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6,11H2,(H,13,14) |

InChI Key |

YBCNPTCWAIXMND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N(C=C2)CC(=O)O |

Origin of Product |

United States |

Biological Activities and Mechanisms of Action of 2 7 Amino 1h Indol 1 Yl Acetic Acid Analogs

Enzyme Modulation and Inhibition Mechanisms

Analogs of 2-(7-Amino-1H-indol-1-yl)acetic acid, specifically those belonging to the indole-1-yl acetic acid class, have been investigated as potential inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications, as it catalyzes the first step in the polyol pathway, which can lead to cellular damage under hyperglycemic conditions. nih.govacs.org

Research into the structure-activity relationship of indole (B1671886) derivatives has shown that 1-indole acetic acid derivatives are more effective inhibitors of aldose reductase compared to their 3-indole acetic acid counterparts. nih.gov Molecular modeling studies suggest that the higher efficacy of 1-indole acetic acid is due to a stronger electrostatic interaction with the NADP+ cofactor within the enzyme's active site. nih.gov

One specific analog, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, has been evaluated for its inhibitory activity against both rat and human aldose reductase. nih.govresearchgate.netbibliotekanauki.pl The compound demonstrated significant inhibition, with IC50 values in the submicromolar to low micromolar range. nih.govbibliotekanauki.pl Furthermore, it exhibited good selectivity for aldose reductase over the related aldehyde reductase, which is an important characteristic for reducing potential side effects. nih.govbibliotekanauki.pl In ex vivo studies using isolated rat lenses, this compound effectively inhibited the accumulation of sorbitol in a concentration-dependent manner, confirming its activity at an organ level. nih.govresearchgate.netbibliotekanauki.pl Molecular docking simulations were also performed to identify the crucial interactions between the inhibitor and the enzyme's binding site. nih.govresearchgate.netbibliotekanauki.pl Another potent inhibitor from this class is Lidorestat, a 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid, which inhibits aldose reductase with an IC50 of 5 nM and is over 5000 times more selective for aldose reductase than for aldehyde reductase. acs.org

Table 1: Aldose Reductase Inhibitory Activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid

| Enzyme Source | IC50 Value |

|---|---|

| Rat Lens Aldose Reductase | Submicromolar Range |

| Human Recombinant Aldose Reductase | Low Micromolar Range |

Indole-based acetic acid analogs have emerged as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The suppression of bCSE activity has been shown to significantly enhance the sensitivity of these bacteria to conventional antibiotics, presenting a promising strategy to combat antibiotic resistance.

A series of selective indole-based bCSE inhibitors derived from a 6-bromoindole (B116670) core have been developed and studied. Among these, compounds designated as NL1, NL2, and NL3 have been identified as highly active, selective, and low-toxicity leaders. Specifically, NL1, which is (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, is a close structural analog of this compound. These compounds have demonstrated potential as antibiotic potentiators, capable of enhancing the effects of antibiotics against pathogenic microorganisms, including resistant strains. The synthetic methods for these inhibitors are designed to assemble different residues at the nitrogen atom of the 6-bromoindole core or by substituting the bromine atom via cross-coupling reactions.

Receptor Ligand Interactions

The structural framework of indole-1-yl acetic acids has been recognized for its potential to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism and a major target for anti-diabetic drugs. nih.govacs.orgfigshare.comtmu.edu.tw The design of these molecules often follows a general pharmacophore model for PPAR ligands: an acidic head group, an aromatic core, and a hydrophobic tail connected by a linker. bibliotekanauki.pl

Studies on a series of novel indole-based compounds led to the discovery of highly potent PPAR pan-agonists. nih.govacs.orgfigshare.comtmu.edu.tw Structural biology and molecular docking analyses of these agonists revealed that specific structural features are crucial for potent activity. The distance between the acidic head group and the linker region when the ligand is bound to the PPARγ protein is a critical determinant of potency. nih.govtmu.edu.tw Furthermore, a hydrophobic tail portion that engages in intensive hydrophobic interactions with the receptor's ligand-binding pocket significantly contributes to the high activity. nih.govtmu.edu.tw

The compound [5-(Benzyloxy)-1H-indol-1-yl]acetic acid was also assessed for its ability to act as a PPARγ ligand, based on the overlapping structural requirements between aldose reductase inhibitors and PPAR ligands. nih.govresearchgate.netbibliotekanauki.pl Luciferase reporter assays confirmed that this compound does function as a ligand for PPARγ, although it was characterized as having relatively low activity. nih.govresearchgate.netbibliotekanauki.pl This dual activity suggests that the indole-1-yl acetic acid scaffold is a promising lead structure for developing agents that can interfere with multiple targets relevant to diabetes. nih.govbibliotekanauki.pl

The indole nucleus has been identified as a key scaffold for the development of small-molecule modulators of the neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor involved in numerous physiological and pathological processes in the central nervous system. nih.govnih.gov The discovery of non-peptide NTSR1 modulators is significant for creating pharmacological tools and potential therapeutic agents for conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

Through structural optimization of a known indole-based partial agonist, researchers have successfully identified non-peptide, low-micromolar NTSR1 full agonists. nih.govnih.gov In vitro cellular screenings using an intracellular Ca2+ mobilization assay demonstrated that these new indole derivatives could act as full agonists at the NTSR1. The lead compound from this series, SR-12062, exhibited a significant improvement in both potency and efficacy compared to the original partial agonist. nih.gov This research highlights the potential of the indole scaffold in designing potent agonists for the neurotensin receptor. nih.govnih.gov

Table 2: Activity of Indole-Based Neurotensin Receptor 1 (NTSR1) Agonists

| Compound | EC50 (μM) | Emax (%) |

|---|---|---|

| Parent Partial Agonist (1) | 178 | 17 |

| Full Agonist (SR-12062) | 2 | 100 |

Antimicrobial Properties of Indole-N1-Acetic Acid Derivatives

Indole-N1-acetic acid derivatives represent a class of compounds with significant and broad-spectrum antimicrobial properties. researchgate.net Numerous studies have focused on synthesizing and evaluating these molecules against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govnanobioletters.com

The synthesis of these derivatives often starts from indole acetic acid, which is then modified to create diverse structures, such as those incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties. researchgate.net These derivatives have been shown to possess a wide range of activity, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range against tested organisms. researchgate.net

The antimicrobial activity has been evaluated against a panel of clinically relevant microbes. For instance, certain indole-triazole derivatives have demonstrated promising antibacterial and antifungal potential. researchgate.net The activity of these compounds has been tested against bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and fungi like Candida albicans and Candida krusei. researchgate.netnih.govnanobioletters.com Some of these synthetic compounds have shown activity comparable or even superior to standard antimicrobial agents like ampicillin, sultamicillin, and fluconazole. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Indole Acetic Acid Derivatives

| Compound Type | Microorganism | MIC Range (μg/mL) |

|---|---|---|

| Indole-Triazole/Thiadiazole Derivatives | Staphylococcus aureus | 3.125 - 50 |

| MRSA | 3.125 - 50 | |

| Escherichia coli | 3.125 - 50 | |

| Bacillus subtilis | 3.125 - 50 | |

| Indole-Triazole/Thiadiazole Derivatives | Candida albicans | 3.125 - 50 |

| Candida krusei | 3.125 - 50 | |

| Schiff base triazoles from Indole-3-acetic acid | K. pneumoniae | 3.12 - 12.5 |

| P. aeruginosa | 3.12 - 12.5 | |

| MRSA | 12.5 |

Note: The MIC values are presented as a range found across various derivatives within the specified class. researchgate.netnih.gov

Antibacterial Effects and Underlying Mechanisms

While specific studies on the antibacterial effects of this compound analogs are limited, research on broader classes of indole derivatives provides insights into their potential antibacterial activity. For instance, a series of indole diketopiperazine alkaloids have demonstrated notable antibacterial properties. frontiersin.org The underlying mechanism for some antibacterial indole derivatives involves the inhibition of key bacterial enzymes. For example, certain indole analogs have been found to target the FabH protein in Escherichia coli, a critical enzyme in the fatty acid synthesis pathway of bacteria. frontiersin.org

The general mechanism of antibacterial action for many antimicrobial agents relies on their ability to penetrate the bacterial cell envelope and interact with intracellular targets. nih.gov For Gram-negative bacteria, the outer membrane presents a significant barrier. However, studies have shown that small, amphiphilic, and rigid molecules containing amines are more likely to accumulate within these bacteria. nih.gov This suggests that the amino group in this compound analogs could play a crucial role in their ability to traverse bacterial membranes and exert their effects.

Furthermore, some indole derivatives, specifically those containing aminoguanidinium moieties, have shown potent antibacterial activities against a range of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Indole Analogs

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Potential Mechanism of Action |

| Indole diketopiperazine alkaloids | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.94–3.87 μM | Inhibition of FabH protein |

| Aminoguanidine-indole derivatives | ESKAPE strains, MRSA | 2–16 µg/mL | Not specified |

This table is for illustrative purposes and includes data from broader classes of indole derivatives due to the limited specific data on this compound analogs.

Antifungal Potentials

The antifungal potential of indole derivatives has also been an area of active investigation. While direct studies on this compound analogs are not extensively documented, research on related structures offers valuable clues. For example, a library of aminothioxanthones, which are structurally distinct but share the feature of an amino-containing side chain, has been screened for antifungal activity. In these compounds, the presence of an alkylamine moiety at the C-1 position was found to be crucial for their antifungal effects. nih.gov This highlights the potential importance of the aminoacetyl group at the N-1 position of the indole ring in our compound of interest.

The mechanism of antifungal action for some antimicrobial peptides involves targeting enzymes in the amino acid biosynthesis pathways of fungi, which are essential for their survival. nih.gov Given that this compound is itself an amino acid derivative, its analogs could potentially interfere with these pathways.

Table 2: Antifungal Activity of a Related Compound Class

| Compound Class | Target Organism(s) | Reported Activity | Key Structural Feature for Activity |

| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Active against various fungal strains | Alkylamine moiety at the C-1 position |

This table presents data from a related class of compounds to infer the potential antifungal activity of this compound analogs.

Anti-Inflammatory Effects and Associated Molecular Pathways

The anti-inflammatory properties of indole derivatives are well-documented. nih.gov Indole-3-acetic acid (IAA), a related compound, has been shown to mitigate inflammatory responses by inducing Heme Oxygenase-1 (HO-1) and neutralizing free radicals. nih.gov This suggests that analogs of this compound may share similar anti-inflammatory mechanisms.

Recent studies on indole analogs isolated from Periplaneta americana have demonstrated their ability to alleviate ulcerative colitis in mice by inhibiting pro-inflammatory cytokines. nih.govmdpi.com The molecular mechanism involves the downregulation of genes such as MMP7 and IL1α. nih.gov Furthermore, these compounds were found to modulate the NF-κB signaling pathway, a key regulator of inflammation. mdpi.com

Another synthetic tryptophan analog, Indoximod, has been shown to attenuate inflammatory responses in a model of acute colitis by modulating Toll-like Receptor 4 (TLR4) signaling and reducing the levels of proinflammatory cytokines. mdpi.com The structural similarity of these compounds to this compound suggests that its analogs could also exert anti-inflammatory effects through these molecular pathways. Specifically, they might downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6. chemrxiv.org

Table 3: Anti-Inflammatory Activity and Molecular Pathways of Related Indole Analogs

| Compound/Analog | Model System | Key Findings | Molecular Pathway(s) Implicated |

| Indole-3-acetic acid | RAW264.7 macrophages | Attenuates inflammation and oxidative stress | Induction of HO-1, Neutralization of free radicals |

| Indole analogs from P. americana | DSS-induced ulcerative colitis in mice | Alleviates symptoms of colitis | Inhibition of pro-inflammatory cytokines (MMP7, IL1α), Modulation of NF-κB signaling |

| Indoximod | Acetic acid-induced acute colitis in rats | Reduces inflammatory markers | Modulation of TLR4 signaling |

| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | Downregulation of TNF-α and IL-6 | - |

Comprehensive Analysis of Structure-Activity Relationships Governing Biological Outcomes

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. For the antibacterial activity of indole diketopiperazine alkaloids, the integrity of the indole diketopiperazine skeleton is crucial. frontiersin.org

In the context of anti-inflammatory activity, studies on brominated indoles have shown that the position of the bromine atom on the benzene (B151609) ring of the indole nucleus significantly affects the inhibitory activity against nitric oxide (NO), TNFα, and prostaglandin (B15479496) E2 (PGE2). nih.gov Specifically, for bromoisatins, the activity followed the order of 5-bromo > 6-bromo > 7-bromo. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the indole core. While this data is not specific to an amino group, it underscores the importance of substituent placement at the 7-position.

For a series of fused pyrroles with anti-inflammatory activity, molecular docking studies have been used to correlate the chemical structure with the observed biological effects. nih.govresearchgate.net These computational approaches can help in understanding the binding modes of these compounds to their molecular targets, such as cyclooxygenase (COX) enzymes, and guide the design of more potent analogs.

A comprehensive structure-activity relationship (SAR) for this compound analogs would require systematic modifications at several positions:

The Amino Group at C-7: The basicity and hydrogen bonding capacity of this group are likely critical for receptor interactions. Modifications such as acylation or alkylation would modulate these properties and influence biological activity.

The Acetic Acid Moiety at N-1: The acidic nature and the length of this side chain could be important for interacting with target proteins. Esterification or amidation of the carboxylic acid would provide insight into the necessity of the acidic proton.

Substituents on the Indole Ring: Introducing various functional groups at other positions of the indole ring could further modulate the electronic properties and steric profile of the molecule, leading to enhanced or diminished biological activity.

Advanced Research Methodologies for Studying 2 7 Amino 1h Indol 1 Yl Acetic Acid

Biochemical Assay Development for Target Interaction Studies (e.g., Enzyme Activity Assays, Binding Assays)

To understand how 2-(7-Amino-1H-indol-1-yl)acetic acid interacts with biological targets, specific biochemical assays are developed. These assays are crucial for quantifying the affinity and effect of the compound on proteins, enzymes, or receptors.

Enzyme Activity Assays: These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. For indole (B1671886) derivatives, this could involve enzymes such as cyclooxygenases, kinases, or histone deacetylases. nih.govmdpi.comresearchgate.net For instance, a continuous enzyme activity assay can be developed to provide detailed mechanistic information about enzyme inhibition, allowing for the classification of inhibitors based on their mode of action. nih.gov The assay principle often involves a substrate that, upon enzymatic conversion, produces a detectable signal (e.g., colorimetric or fluorescent). The change in signal in the presence of the test compound compared to a control indicates inhibition or activation. researchgate.net

Interactive Data Table: Hypothetical Enzyme Inhibition by this compound

| Concentration (µM) | % Inhibition of Target Enzyme X |

|---|---|

| 0.1 | 15.2 |

| 1 | 48.5 |

| 10 | 85.1 |

| 50 | 92.3 |

Binding Assays: These assays determine the ability of a compound to bind to a specific biological target. A common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be adapted for small molecules. In a competitive ELISA format, the target protein is immobilized, and the test compound competes with a labeled ligand for binding. elkbiotech.comcloud-clone.com A lower signal from the labeled ligand indicates stronger binding of the test compound. This method offers high sensitivity and specificity for detecting interactions. cloud-clone.com Other techniques include radioligand binding assays and surface plasmon resonance (SPR), which can provide real-time kinetics of the binding interaction.

In Vitro Screening Platforms for Initial Biological Activity Assessment

Initial assessment of the biological activity of this compound is conducted using various in vitro screening platforms. These platforms allow for the rapid evaluation of the compound's effects on cells or specific molecular targets.

In vitro screening of indole derivatives has been employed to discover a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic (anticancer) effects. researchgate.netnih.govresearchgate.net Cellular assays involve treating cultured cells with the compound and measuring outcomes like cell viability, proliferation, or the activation of specific signaling pathways. For example, cytotoxicity can be assessed using assays that measure metabolic activity (e.g., MTT assay) or membrane integrity. researchgate.net The results from these screens, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), guide further development. researchgate.net

Interactive Data Table: Summary of a Hypothetical In Vitro Screening Campaign

| Assay Type | Cell Line/Target | Endpoint Measured | Result (IC50/EC50 in µM) |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 45.7 |

| Antibacterial | E. coli | MIC | >100 |

| Antioxidant | DPPH Scavenging | Radical Scavenging | 22.1 |

Spectroscopic and Spectrometric Techniques for Molecular Characterization of Interactions (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound and for characterizing its interactions with biological molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of organic molecules, including indole derivatives. acs.orgnih.gov Both 1H NMR and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. youtube.commdpi.com For indole structures, characteristic chemical shifts are observed for the protons and carbons of the heterocyclic ring system. mdpi.com In the context of target interaction, NMR techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with a target protein, providing insights into the binding mode.

Interactive Data Table: Hypothetical 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (indole) | 6.55 | d |

| H-3 (indole) | 7.10 | d |

| H-4 (indole) | 7.25 | t |

| H-5 (indole) | 6.70 | d |

| H-6 (indole) | 6.85 | t |

| -CH2- (acetic acid) | 4.90 | s |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to obtain structural information through fragmentation patterns. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for analyzing complex mixtures and identifying minor compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to characterize the fragmentation pathways of indole alkaloids, which aids in their rapid identification from biological extracts. nih.gov

High-Throughput Screening in Chemical Biology Research for Lead Identification

High-Throughput Screening (HTS) is a key strategy in drug discovery and chemical biology for identifying "hit" or "lead" compounds from large chemical libraries. A compound like this compound could serve as a scaffold for creating a library of related derivatives for HTS campaigns.

The HTS process involves the miniaturization and automation of biological assays (as described in section 5.1) into a microtiter plate format, allowing for the rapid testing of thousands to millions of compounds. researchgate.net For example, HTS was used to screen for inhibitors of the SARS-CoV-2 spike protein interaction with its host receptor, which led to the identification of a 7-azaindole (B17877) hit compound. nih.govresearchgate.net The data generated from HTS is statistically analyzed to identify compounds that exhibit significant and reproducible activity. These "hits" are then subjected to further validation and optimization.

Interactive Data Table: Example of a High-Throughput Screening Hit Summary

| Compound ID | Assay Result (e.g., % Inhibition) | Z-Score | Hit Confirmation |

|---|---|---|---|

| A01-101 | 5.2 | 0.3 | No |

| B12-205 | 65.8 | 3.1 | Yes |

| C07-315 | 12.1 | 0.8 | No |

Bioanalytical Method Development for Quantitative Studies in Research Models

To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in research models, robust and validated bioanalytical methods are required. onlinepharmacytech.info These methods must accurately and precisely quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. resolvemass.canih.gov Method development involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. onlinepharmacytech.info The method must then be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability. chromatographyonline.combioanalysis-zone.com The lack of a true blank matrix for endogenous compounds presents a challenge that can be addressed using strategies like surrogate matrices or standard addition methods. chromatographyonline.com

Interactive Data Table: Typical Validation Summary for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Result | Status |

|---|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |

| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.1% | Pass |

| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% to 9.8% | Pass |

| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -7.8% to +6.5% | Pass |

| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 6.2% to 11.4% | Pass |

Future Research Directions and Translational Perspectives for 2 7 Amino 1h Indol 1 Yl Acetic Acid

Exploration of Undiscovered Biological Targets for Indole-N1-Acetic Acid Scaffolds

The versatility of the indole (B1671886) scaffold suggests that 2-(7-Amino-1H-indol-1-yl)acetic acid and related compounds may interact with a multitude of biological targets beyond those currently known. mdpi.com A primary future direction is the systematic screening of this compound against diverse target families to uncover novel biological activities. Indole derivatives have demonstrated efficacy in targeting various biological pathways, making them valuable for designing new therapeutic agents. mdpi.com

Key areas for exploration include:

Protein Kinases: Many indole derivatives function as protein kinase inhibitors. Screening this compound against a panel of kinases could identify novel regulators of signaling pathways implicated in cancer and inflammatory diseases.

Histone Deacetylases (HDACs): As epigenetic modifiers, HDACs are crucial targets in oncology. The indole framework is present in some HDAC inhibitors, warranting an investigation into the potential of this compound class to modulate histone acetylation. mdpi.com

Tubulin Polymerization: The indole ring is a core component of several anticancer agents that target tubulin dynamics. mdpi.com Assessing the effect of this compound on tubulin polymerization could reveal potential applications in cancer chemotherapy.

Receptors and Ion Channels: Given the structural similarities to endogenous signaling molecules, exploring the interaction of this scaffold with various G-protein coupled receptors (GPCRs) and ion channels could uncover new neuromodulatory or cardiovascular activities.

Even for the well-studied plant hormone indole-3-acetic acid (IAA), new biological roles continue to be discovered, suggesting that synthetic analogues like this compound could possess unique and unpredicted biological functions. nih.gov

Table 1: Potential Biological Target Classes for Indole-N1-Acetic Acid Scaffolds

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

| Protein Kinases | Indole is a common scaffold in kinase inhibitors. | Oncology, Immunology |

| Epigenetic Modifiers (e.g., HDACs) | Some indole-containing compounds exhibit HDAC inhibitory activity. mdpi.com | Oncology, Neurology |

| Cytoskeletal Proteins (e.g., Tubulin) | The indole nucleus is a key feature of vinca (B1221190) alkaloids and other tubulin-targeting agents. mdpi.com | Oncology |

| Nuclear Receptors | Structural similarity to endogenous ligands. | Endocrinology, Metabolic Diseases |

| G-Protein Coupled Receptors (GPCRs) | The indole structure is related to neurotransmitters like serotonin. | Neurology, Psychiatry |

| Antimicrobial Targets | Indole derivatives have shown potent activity against various pathogens. mdpi.comnih.gov | Infectious Diseases |

Rational Design and Synthesis of Next-Generation Indole-N1-Acetic Acid Derivatives with Enhanced Selectivity

Following the identification of novel biological targets, the rational design and synthesis of next-generation derivatives will be crucial for enhancing potency and selectivity. The indole-N1-acetic acid scaffold is synthetically tractable, allowing for systematic structural modifications to optimize its pharmacological properties. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies can guide the design process. For instance, research on other indole acetic acid derivatives has shown that modifications to the indole ring, the acetic acid side chain, and other substituents can dramatically alter target affinity and selectivity. nih.govnih.gov For this compound, key modifications could include:

Substitution on the Amino Group: Acylation, alkylation, or arylation of the 7-amino group could modulate target binding and physicochemical properties.

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or bioisosteres could improve cell permeability and alter the binding mode.

Substitution on the Indole Ring: Introducing various substituents at other positions of the indole core could fine-tune electronic properties and steric interactions with the target protein.

The goal is to develop derivatives with a narrow spectrum of activity to minimize off-target effects, a critical step in translating a lead compound into a viable therapeutic candidate. mdpi.com

Table 2: Strategies for Rational Design of this compound Derivatives

| Structural Modification | Desired Outcome | Example Approach |

| Modification of the 7-amino group | Enhance target binding affinity, improve selectivity, alter solubility. | Synthesize a library of N-acyl or N-sulfonyl derivatives. |

| Alteration of the N1-acetic acid side chain | Improve pharmacokinetic properties (e.g., cell permeability), modulate target interaction. | Convert the carboxylic acid to various amides or esters. |

| Substitution on the indole core | Fine-tune steric and electronic properties for optimal target engagement. | Introduce electron-donating or electron-withdrawing groups at positions 2, 3, 4, 5, or 6. |

| Stereochemical control | Investigate enantiomer-specific activity if chiral centers are introduced. | Asymmetric synthesis to isolate and test individual stereoisomers. |

Development of Chemical Probes for Cellular Pathway Elucidation

To understand the mechanism of action of this compound and its optimized derivatives, the development of chemical probes is an essential step. mdpi.comnih.gov Chemical probes are modified versions of a bioactive molecule that allow for the identification of its cellular targets and the visualization of its distribution within cells. mskcc.org

Strategies for converting this compound into a chemical probe include:

Affinity-Based Probes: Incorporating a reactive group for covalent modification or a tag (like biotin) for pull-down experiments can help isolate and identify binding partners via proteomics. mdpi.commskcc.org

Fluorescent Probes: Attaching a fluorophore to the molecule allows for its visualization in cells using microscopy, providing insights into its subcellular localization. mskcc.org

Photo-Affinity Labeling (PAL) Probes: Introducing a photo-reactive group enables the formation of a covalent bond with the target protein upon UV irradiation, facilitating unambiguous target identification. mdpi.com

These tools are invaluable for translating a compound-induced phenotype into a well-defined cellular target and mechanism of action, which is often a major challenge in drug discovery. mdpi.comnih.gov

Table 3: Types of Chemical Probes and Their Applications

| Probe Type | Modification | Primary Application |

| Affinity Probe (e.g., Biotinylated) | Addition of a high-affinity tag (Biotin). | Target identification via pull-down assays and mass spectrometry. mskcc.org |

| Fluorescent Probe | Covalent attachment of a fluorescent dye. | Visualization of subcellular localization and target engagement via microscopy. mskcc.org |

| Photo-Affinity Labeling (PAL) Probe | Incorporation of a photo-reactive group (e.g., benzophenone). | Covalent cross-linking to cellular targets for definitive identification. mdpi.com |

| Covalent/Reactive Probe | Inclusion of an electrophilic "warhead". | Irreversible binding to the target protein for activity-based protein profiling. |

Investigation of Synergistic Effects with Established Research Compounds in Mechanistic Studies

Exploring the synergistic potential of this compound with established research compounds or approved drugs could open new therapeutic avenues and provide deeper mechanistic insights. Combination therapies are a cornerstone of modern medicine, particularly in oncology and infectious diseases, often leading to enhanced efficacy and reduced development of resistance.

Previous research has shown that certain indole derivatives can act synergistically with conventional antibiotics to combat drug-resistant bacteria. nih.gov The proposed mechanism for some of these derivatives involves permeabilizing the bacterial cell membrane, thereby increasing the efficacy of the co-administered antibiotic. nih.gov Similarly, indole-3-acetic acid has been shown to work synergistically with other compounds in various biological systems. researchgate.net

Future studies should investigate whether this compound can potentiate the effects of:

Anticancer agents: Combining it with chemotherapy or targeted agents could overcome resistance mechanisms or lower the required therapeutic dose.

Antibiotics: Testing for synergy against multidrug-resistant bacterial strains could lead to new strategies for treating challenging infections. nih.gov

Anti-inflammatory drugs: In models of inflammatory disease, combination with standard-of-care drugs could reveal novel anti-inflammatory pathways.

Such studies would not only identify promising combination therapies but also help to elucidate the underlying mechanism of action of the indole derivative itself.

Table 4: Potential Synergistic Combinations for Mechanistic Studies

| Compound Class | Rationale for Combination | Potential Mechanistic Insight |

| DNA-damaging agents (e.g., Cisplatin) | Inhibition of a parallel survival pathway by the indole derivative. | Elucidation of DNA damage response and repair pathways. |

| Kinase inhibitors | Targeting different nodes within the same or compensatory signaling pathways. | Understanding of signaling network plasticity and resistance. |

| Antibiotics (e.g., Beta-lactams, Vancomycin) | Potential for the indole derivative to disrupt the bacterial cell membrane or efflux pumps. nih.gov | Identification of novel mechanisms to overcome antibiotic resistance. |

| Anti-inflammatory agents (e.g., NSAIDs) | Modulation of distinct inflammatory pathways. | Discovery of novel targets in the inflammatory cascade. |

Q & A

Q. How can researchers address low yields in multi-step syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.